molecular formula C10H13BrO B1265803 2-Bromo-4-tert-butylphenol CAS No. 2198-66-5

2-Bromo-4-tert-butylphenol

Cat. No. B1265803
Key on ui cas rn: 2198-66-5
M. Wt: 229.11 g/mol
InChI Key: FFRLMQPMGIMHHQ-UHFFFAOYSA-N
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Patent
US09296696B2

Procedure details

A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) was added dropwise over 2 hours to a solution of 4-tert-butyl-phenol (20 g, 0.133 mol) in 1:1 v/v chloroform:carbon tetrachloride (64 mL) at 0° C. under nitrogen until a slight red coloration persisted (approximately 1 mL of bromine solution remained). The reaction mixture was then purged with nitrogen overnight. The resulting tan solution was diluted with dichloromethane (50 mL), washed with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)phenol (30.5 g, quantitative yield) as a colorless oil.
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].C(Cl)(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[Br:1][C:11]1[CH:12]=[C:7]([C:3]([CH3:6])([CH3:4])[CH3:5])[CH:8]=[CH:9][C:10]=1[OH:13]

Inputs

Step One
Name
Quantity
7.18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged with nitrogen overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The resulting tan solution was diluted with dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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